molecular formula C10H12N4S B185334 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- CAS No. 88722-37-6

1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)-

Cat. No.: B185334
CAS No.: 88722-37-6
M. Wt: 220.3 g/mol
InChI Key: IENZXULLOQBQTD-UHFFFAOYSA-N
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Description

1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of phenylmethylamine with methylthio-substituted hydrazine derivatives, followed by cyclization to form the triazole ring. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- undergoes various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used to activate the amine group for substitution.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrotriazoles.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antifungal, antibacterial, and anticancer properties.

    Industry: Utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or modulate receptors, leading to therapeutic effects. The triazole ring is known to interact with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1H-1,2,4-Triazol-3-amine: A simpler triazole derivative with similar biological activities.

    5-Phenyl-1H-1,2,4-triazol-3-amine: Another triazole compound with a phenyl group, used in similar applications.

    3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: A nitrogen-rich triazole derivative with energetic properties.

Uniqueness

1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)- is unique due to the presence of both the methylthio and phenylmethyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications compared to simpler triazole derivatives.

Properties

IUPAC Name

N-benzyl-3-methylsulfanyl-1H-1,2,4-triazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4S/c1-15-10-12-9(13-14-10)11-7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H2,11,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IENZXULLOQBQTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NNC(=N1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356823
Record name 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88722-37-6
Record name 1H-1,2,4-Triazol-3-amine, 5-(methylthio)-N-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356823
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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